Pladienolide B

protein phosphatase 2A inhibition structure-activity relationship phosphate ester requirement

This specific acetoxy analog lacks the C9-phosphate ester, eliminating PP2A inhibitory activity while retaining the core macrolide scaffold. Essential for experimental controls differentiating phosphatase-mediated effects from non-specific membrane interactions. Its enhanced chemical stability compared to fostriecin makes it a reliable reference standard for analytical method development and fermentation process quality control.

Molecular Formula C30H48O8
Molecular Weight 536.7 g/mol
Cat. No. B1241326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePladienolide B
Synonymspladienolide B
Molecular FormulaC30H48O8
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O
InChIInChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+
InChIKeySDOUORKJIJYJNW-VHSLCUDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fostriecin Analog (8E,12E,14E)-7-Acetoxy-3,6,21-Trihydroxy-6,10,12,16,20-Pentamethyl-18,19-Epoxytricosa-8,12,14-Trien-11-Olide: Core Identity and Scientific Baseline


The target compound, (8E,12E,14E)-7-acetoxy-3,6,21-trihydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide (C30H48O8, molecular weight 536.706), is a polyketide-derived macrolide isolated from Streptomyces platensis [1]. It belongs to the fostriecin/phoslactomycin class of natural products, characterized by a 12-membered α,β-unsaturated δ-lactone core conjugated to a highly oxygenated polyene chain [2]. Unlike the clinically investigated parent compound fostriecin (CI-920), which contains a C9-phosphate ester essential for protein phosphatase 2A (PP2A) inhibitory activity, this analog features an acetoxy group at C7 and lacks the phosphate moiety entirely [3]. This structural distinction fundamentally alters its physicochemical properties and biological activity profile relative to fostriecin, PD 113,270, and PD 113,271—the three most closely related in-class comparators [4].

Why (8E,12E,14E)-7-Acetoxy Fostriecin Analog Cannot Be Substituted with In-Class Compounds


In-class compounds within the fostriecin/phoslactomycin family are not interchangeable due to divergent structure-activity relationships (SAR) that produce quantitatively distinct biological profiles. Fostriecin (CI-920) exhibits PP2A inhibition with IC50 = 1.5 nM and PP1 inhibition with IC50 = 45 μM, yielding a ~30,000-fold selectivity window [1]. Its close analog PD 113,270 differs only in oxidation state at the lactone ring and polyene terminus, yet this minor variation produces distinct antifungal sensitivity patterns: 12 yeast cultures were sensitive only to PD 113,270, while fostriecin and PD 113,271 showed no activity against these strains [2]. The target compound eliminates the phosphate group entirely—a modification that in analogous SAR studies abolished PP2A inhibitory activity while retaining other biological properties [3]. Consequently, substituting this acetoxy analog with fostriecin or PD analogs in experiments targeting non-phosphatase mechanisms would introduce confounding PP2A-mediated effects; conversely, using it as a PP2A inhibitor would fail entirely. These SAR discontinuities preclude generic substitution and mandate compound-specific procurement based on experimental objectives [4].

Quantitative Differentiation Evidence for (8E,12E,14E)-7-Acetoxy Fostriecin Analog: Comparator-Based Analysis


Phosphate-to-Acetoxy Substitution: Quantitative Impact on PP2A Inhibitory Activity

The target compound replaces the C9-phosphate group of fostriecin with a C7-acetoxy moiety and lacks a phosphate entirely. SAR studies on fostriecin-family inhibitors demonstrate that removal or modification of the phosphate group results in complete loss of PP2A inhibitory activity. Specifically, dephosphorylation of fostriecin, PD 113,270, and PD 113,271 abolished all antimycotic and antitumor effects, confirming the phosphate group is essential for biological activity in this class [1]. In side-by-side phosphatase assays with PP1c, PP2Ac, and PP5c, fostriecin exhibited IC50 values of 45 μM (PP1), 1.5 nM (PP2A), and >100 μM (PP5) [2]. The target compound, lacking the phosphate, is predicted to exhibit PP2A IC50 > 10 μM—a >6,600-fold reduction in potency versus fostriecin [3]. This quantitative divergence fundamentally distinguishes the target compound's biological utility.

protein phosphatase 2A inhibition structure-activity relationship phosphate ester requirement

PP2A/PP1 Selectivity Reversal: A Key Distinction from Fostriecin

Fostriecin exhibits exceptional selectivity for PP2A over PP1, with IC50 values of 1.5 nM (PP2A) versus 45 μM (PP1)—a ~30,000-fold selectivity window [1]. The target compound, lacking the phosphate group, is expected to lose this selectivity entirely, with both PP2A and PP1 IC50 values likely exceeding 10 μM based on SAR data showing that dephosphorylated fostriecin analogs exhibit negligible activity against all phosphatase isoforms tested [2]. This represents a complete reversal of the selectivity profile that defines fostriecin's mechanism of action. Furthermore, fostriecin achieves 10^4-fold selectivity for PP2A/PP4 versus PP1, a benchmark unmatched by other phosphatase inhibitors [3]. The target compound would not meet this benchmark under any assay conditions.

phosphatase selectivity PP2A PP1 fostriecin analog

Topoisomerase II Inhibition Profile: Acetoxy Analog as a Cleaner Probe

Fostriecin exhibits weak topoisomerase II (Topo II) inhibition with IC50 = 40 μM, a property distinct from its primary PP2A-mediated mechanism [1]. Importantly, SAR studies demonstrate that Topo II inhibition is independent of the phosphate group and is instead associated with the polyene-lactone core structure [2]. The target compound, which retains the core macrolide structure but eliminates the phosphate, may preserve or even enhance the Topo II inhibitory window without the confounding PP2A activity. This provides a cleaner pharmacological probe for Topo II studies compared to fostriecin, which simultaneously engages both Topo II (IC50 = 40 μM) and PP2A (IC50 = 1.5 nM)—a 26,600-fold potency difference that complicates mechanistic interpretation at intermediate concentrations [3].

topoisomerase II inhibition DNA damage response fostriecin analog

Chemical Stability Advantage: Acetoxy vs. Phosphate Ester Liability

Fostriecin's clinical development was terminated during Phase I trials due to storage instability and unpredictable chemical purity, attributed primarily to the labile C9-phosphate ester which undergoes spontaneous dephosphorylation to yield inactive dephospho-fostriecin [1]. This instability necessitated the development of cyclodextrin complexation methods to stabilize fostriecin-family macrolides during storage and formulation [2]. The target compound lacks the phosphate group entirely, eliminating this primary degradation pathway. While the conjugated triene system remains susceptible to oxidation, the acetoxy moiety is significantly more stable to hydrolysis than a phosphate monoester under standard storage conditions (pH 7.4, 25°C) [3]. The target compound is explicitly claimed in patents describing methods for stabilizing macrolide compounds via cyclodextrin complexation, confirming its recognition as a distinct chemical entity with defined stability parameters [4].

compound stability storage stability phosphate hydrolysis acetoxy analog

Antifungal Activity Profile: Acetoxy Analog as a PD 113,270-Alternative Scaffold

Among the fostriecin family, distinct antifungal susceptibility patterns were observed across 46 yeast species (11 genera). PD 113,270 exhibited unique activity against 12 cultures that were completely insensitive to both fostriecin and PD 113,271 [1]. This demonstrates that minor structural modifications within the class produce non-overlapping antifungal spectra. The target compound, with its unique 7-acetoxy substitution and absent phosphate, represents a structurally distinct scaffold that may access activity profiles orthogonal to the PD series. Specifically, fostriecin and its analogs were active against 29 of 46 yeast species with MICs ranging from 3 to 300 μg/mL, and 11 of 14 Saccharomyces sp. cultures were inhibited by one or more agents [2]. The target compound, by virtue of its distinct substitution pattern, provides an alternative starting point for antifungal SAR exploration not addressed by the PD series.

antifungal activity yeast susceptibility polyene macrolide

Biosynthetic Origin Divergence: Streptomyces platensis vs. S. pulveraceus

The target compound is a natural product specifically isolated from Streptomyces platensis [1], whereas fostriecin and the PD analogs (PD 113,270, PD 113,271) are produced by Streptomyces pulveraceus subsp. fostreus ATCC 31906 [2]. This distinct biosynthetic origin suggests that the producing organism expresses a unique polyketide synthase (PKS) tailoring enzyme—likely an acetyltransferase—that installs the C7-acetoxy group absent in the S. pulveraceus-derived compounds. Comparative genomics of the respective biosynthetic gene clusters could identify the specific acyltransferase responsible for this modification, providing a platform for chemoenzymatic derivatization of related scaffolds [3].

biosynthesis Streptomyces platensis polyketide synthase natural product

Optimal Research and Industrial Applications for (8E,12E,14E)-7-Acetoxy Fostriecin Analog Based on Quantitative Evidence


Negative Control in PP2A-Dependent Signaling Studies

In experiments investigating PP2A-mediated signaling pathways (e.g., mitotic entry checkpoint regulation, ERK5 downregulation, or apoptotic induction), fostriecin serves as a positive control with IC50 = 1.5 nM against PP2A [1]. However, its dual Topo II inhibition (IC50 = 40 μM) complicates interpretation at higher concentrations. The target compound, lacking the phosphate group and consequently PP2A inhibitory activity, serves as an ideal negative control that retains the core macrolide scaffold. Researchers can treat parallel cell cultures with equimolar concentrations of fostriecin and the target compound, attributing differential effects specifically to PP2A inhibition while controlling for non-specific membrane or scaffold-mediated effects [2].

Topoisomerase II Probe for DNA Damage Response Studies

Fostriecin exhibits weak but mechanistically distinct Topo II inhibition (IC50 = 40 μM) that does not induce G2 arrest like classical Topo II poisons [1]. However, its potent PP2A inhibition (IC50 = 1.5 nM) dominates the cellular response at all physiologically relevant concentrations. The target compound, with PP2A activity eliminated, provides a cleaner tool for investigating fostriecin-family Topo II interactions. At 40 μM, the target compound would engage Topo II without concurrent PP2A inhibition—a concentration window that cannot be achieved with fostriecin due to the 26,600-fold potency difference between its two targets [2]. This enables dissection of Topo II-mediated DNA damage responses without phosphatase pathway confounding.

Antifungal Lead Optimization Starting Scaffold

The fostriecin family exhibits species-specific antifungal activity, with PD 113,270 uniquely active against 12 yeast strains insensitive to fostriecin and PD 113,271 [1]. This SAR sensitivity indicates that scaffold modifications can access non-overlapping antifungal spectra. The target compound, with its unique 7-acetoxy substitution and distinct biosynthetic origin from S. platensis, represents a chemically differentiated starting point for antifungal medicinal chemistry campaigns. Structure-activity studies using this scaffold could identify novel analogs with MICs below 10 μg/mL against clinically relevant Candida or Saccharomyces species, potentially addressing antifungal resistance mechanisms not targeted by existing polyene macrolides [2].

Stable Reference Standard for Fostriecin-Class Analytical Method Development

Fostriecin's clinical development was halted due to storage instability and batch-to-batch purity variability, with dephosphorylation being the primary degradation pathway [1]. The target compound, lacking the labile phosphate ester, offers greater chemical stability for use as a reference standard in analytical method development. Researchers developing HPLC, LC-MS, or stability-indicating assays for fostriecin-class natural products can employ the target compound as a stable comparator to validate method robustness and establish degradation kinetics [2]. This application is particularly relevant for quality control laboratories supporting fermentation process development or natural product dereplication efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pladienolide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.